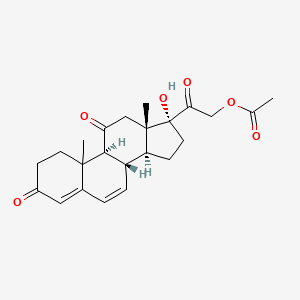
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is a synthetic steroid compound with a pregnane skeleton It is structurally characterized by the presence of acetoxy and hydroxy groups at positions 21 and 17, respectively, and a diene structure between carbons 4 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione typically involves multi-step organic reactions. One common method includes the acetylation of 17-hydroxy-pregna-4,6-diene-3,11,20-trione using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 21-position .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. The process includes the use of high-purity reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene structure to a single bond, altering the compound’s reactivity.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 21-hydroxy-17-oxo-pregna-4,6-diene-3,11,20-trione, while reduction can produce 21-(acetyloxy)-17-hydroxy-pregna-4,6-diene-3,20-dione .
Scientific Research Applications
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various steroid derivatives.
Biology: The compound is used in studies related to steroid metabolism and hormone regulation.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory and hormonal disorders.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction can lead to various physiological effects, including anti-inflammatory and immunomodulatory responses .
Comparison with Similar Compounds
Similar Compounds
21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione: A key intermediate in the synthesis of fluorinated corticosteroids.
Clascoterone: A steroid used for the treatment of acne, structurally similar but with different functional groups.
Uniqueness
21-(Acetyloxy)-17-hydroxy-pregna-4,6-diene-3,11,20-trione is unique due to its specific acetoxy and hydroxy substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C23H28O6 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[2-[(8S,9S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H28O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h4-5,10,16-17,20,28H,6-9,11-12H2,1-3H3/t16-,17-,20+,21?,22-,23-/m0/s1 |
InChI Key |
QDQSHYPJQHVPIE-LCLBLDJOSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C=CC4=CC(=O)CCC34C)C)O |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2C=CC4=CC(=O)CCC34C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


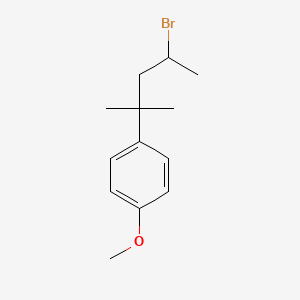
![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
![Tris[1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole]iridium(III)](/img/structure/B12315594.png)

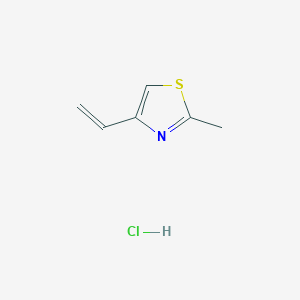

![tert-Butyl N-{3-oxo-2-[(oxolan-3-yl)methyl]propyl}carbamate](/img/structure/B12315620.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}prop-2-enoic acid](/img/structure/B12315629.png)
![Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate](/img/structure/B12315632.png)
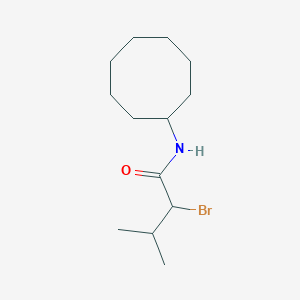
![1-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B12315640.png)
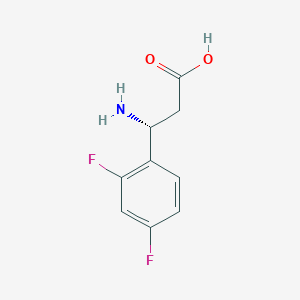
![3-[1-(2-carbamoylethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315653.png)
![4-(4-Chlorophenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315654.png)
